molecular formula C14H19N3O4 B125098 N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide CAS No. 227200-81-9

N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Cat. No. B125098
M. Wt: 293.32 g/mol
InChI Key: BIHYNNJDBGGTOE-ZDUSSCGKSA-N
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Description

The compound “N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide” does not have a detailed description available in the sources I searched .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched .


Chemical Reactions Analysis

The chemical reactions involving this compound are not documented in the sources I searched .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented. The molecular formula is C14H18FN3O4 and the molecular weight is 311.31 g/mol .

Scientific Research Applications

Polymorph Stability and Conversion

Stability and Conversion of Polymorphs The compound N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide has been studied for its polymorph stability and conversion. Research has shown that hydrates of this compound are less stable compared to its most stable anhydrous form and can rapidly convert into this form in water. The rate of conversion in dry state is influenced by relative humidity, with the highest rates observed at extreme levels of humidity (Petrova et al., 2009).

Synthesis and Antibacterial Activity

Synthesis and Antibacterial Evaluation N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide derivatives have been synthesized and evaluated for their antibacterial activity. A series of compounds, specifically isoxazolinyl oxazolidinones, were synthesized and showed significant in vitro activity against various resistant Gram-positive and Gram-negative bacteria. The compounds demonstrated lower MIC values compared to linezolid in several bacterial strains (Varshney et al., 2009).

Novel Synthesis Methods

New Synthesis Approaches N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide has been synthesized through novel methods, enhancing the yield and confirming the structure of the compounds through various analytical techniques. Such innovations in synthesis methods are crucial for the development of this compound in various applications (Chao, 2008).

Safety And Hazards

The safety and hazards associated with this compound are not documented in the sources I searched .

Future Directions

The future directions for the research and development of this compound are not documented in the sources I searched .

properties

IUPAC Name

N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-10(19)16-8-13-9-17(14(20)21-13)12-4-2-11(3-5-12)15-6-7-18/h2-5,13,15,18H,6-9H2,1H3,(H,16,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHYNNJDBGGTOE-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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